molecular formula C24H22F2N2O2 B12425964 4-Dehydroxy-4-amino ezetimibe-d4

4-Dehydroxy-4-amino ezetimibe-d4

货号: B12425964
分子量: 412.5 g/mol
InChI 键: NBKCYAYZFIZTRF-PGHCLDIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-脱羟基-4-氨基依泽替米贝-d4 是一种依泽替米贝的氘代衍生物。该化合物主要用作科学研究中的稳定同位素标记标准品。它是一种依泽替米贝的修饰版本,依泽替米贝是一种众所周知的胆固醇吸收抑制剂。氘代标记允许在各种实验环境中进行精确的跟踪和分析。

准备方法

合成路线和反应条件

4-脱羟基-4-氨基依泽替米贝-d4 的合成涉及多个步骤,从市售前体开始。关键步骤包括:

    脱羟基: 从母体化合物中去除羟基。

    胺化: 在所需位置引入氨基。

    氘代标记: 掺入氘原子以获得标记化合物。

工业生产方法

4-脱羟基-4-氨基依泽替米贝-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

    批量合成: 在受控条件下进行大规模化学反应。

    纯化: 色谱等技术分离所需产物。

    质量控制: 严格测试以确保化合物的纯度和稳定性。

化学反应分析

反应类型

4-脱羟基-4-氨基依泽替米贝-d4 会发生各种化学反应,包括:

    氧化: 将氨基转化为硝基。

    还原: 将硝基还原回氨基。

    取代: 用其他取代基取代官能团。

常用试剂和条件

    氧化: 常用的氧化剂如高锰酸钾或过氧化氢。

    还原: 还原剂如硼氢化钠或氢化铝锂。

    取代: 在适当条件下使用的试剂,如卤化物或亲核试剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氨基的氧化会导致硝基衍生物的形成,而还原可以将这些衍生物恢复回原来的氨基化合物。

科学研究应用

4-Dehydroxy-4-amino Ezetimibe-d4 is a labeled analog of 4-Dehydroxy-4-amino Ezetimibe, an impurity derived from Ezetimibe, a cholesterol absorption inhibitor. It has a molecular formula of and a molecular weight of approximately 412.47 g/mol. Due to its isotopic labeling, this compound is mainly used in research environments, especially in pharmacokinetic studies, which allows for accurate tracking of the compound in biological systems.

Scientific Research Applications

This compound is studied for its function in cholesterol metabolism. It inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein, which is important for intestinal cholesterol absorption. This inhibition reduces cholesterol levels in the bloodstream, making it helpful for research on lipid metabolism and cardiovascular health. The isotopic labeling enables researchers to track the compound's distribution and metabolism in vivo, providing insights into its pharmacokinetics and potential therapeutic effects.

Pharmacokinetic Studies

  • Isotopic labeling enables researchers to precisely track the compound in biological systems.
  • Allows researchers to trace the compound's distribution and metabolism in vivo, providing insights into its pharmacokinetics and potential therapeutic effects.

Interactions with Biological Molecules

Research has focused on the interactions of this compound with various biological molecules:

Structural and Functional Similarities

Several compounds are either structurally or functionally similar to this compound:

Compound NameStructural FeaturesUnique Aspects
EzetimibeContains a similar azetidinone structureWidely used for cholesterol reduction
4-Hydroxy EzetimibeLacks deuteration; similar mechanism of actionNon-labeled version
2-Amino-3-(4-fluorophenyl)propanoic acidAmino acid derivative; different functional groupsNot directly related to cholesterol absorption
SimvastatinStatin class; inhibits HMG-CoA reductaseDifferent mechanism targeting cholesterol synthesis

作用机制

4-脱羟基-4-氨基依泽替米贝-d4 的作用机制与依泽替米贝相似。它通过靶向 Niemann-Pick C1-Like 1 (NPC1L1) 蛋白来抑制小肠中胆固醇的吸收。这种抑制减少了肠道胆固醇向肝脏的输送,从而降低了血液胆固醇水平。

相似化合物的比较

类似化合物

    依泽替米贝: 母体化合物,以其降低胆固醇的作用而闻名。

    4-脱羟基-4-氨基依泽替米贝: 该化合物的非氘代版本。

    其他氘代标记化合物: 研究中使用的类似稳定同位素标记标准品。

独特性

4-脱羟基-4-氨基依泽替米贝-d4 的独特之处在于它的氘代标记,这允许在实验环境中进行精确的跟踪和分析。这一特性使其在需要准确量化和追踪代谢途径的研究中特别有价值。

生物活性

4-Dehydroxy-4-amino ezetimibe-d4 is a deuterated derivative of ezetimibe, primarily recognized for its role as a selective cholesterol absorption inhibitor. This article explores its biological activity, mechanisms of action, and significance in research and therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈D₄N₂O₃
  • Molecular Weight : Approximately 327.23 g/mol
  • CAS Number : 2714484-88-3

The compound features a phenolic hydroxyl group and an amino group, essential for its biological activity in inhibiting cholesterol absorption by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestine.

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of NPC1L1 : This protein is crucial for the intestinal absorption of dietary cholesterol and phytosterols. By inhibiting NPC1L1, the compound effectively reduces the amount of cholesterol that enters the bloodstream, thereby lowering plasma cholesterol levels .
  • Pharmacokinetics : The deuterated structure may enhance metabolic stability and alter pharmacokinetics compared to its non-deuterated counterparts. This feature is particularly valuable for research aimed at understanding drug behavior and efficacy.

Cholesterol Metabolism

Research indicates that this compound plays a significant role in lipid metabolism:

  • Cholesterol Absorption Inhibition : Studies show that this compound can significantly lower cholesterol levels in animal models, making it a potential therapeutic agent for managing hyperlipidemia and cardiovascular diseases .
  • In Vivo Studies : In animal models, the administration of ezetimibe (and by extension, its derivatives) has demonstrated reduced plasma cholesterol concentrations and altered lipid profiles, emphasizing its role in lipid management .

Interaction with Biological Molecules

The compound is also studied for its interactions with various biological molecules:

  • Transporter Interactions : It has been noted that this compound interacts with multiple efflux and uptake transporters, influencing its pharmacokinetic profile .
  • Metabolic Pathways : The isotopic labeling allows researchers to trace this compound's distribution and metabolism in vivo, providing insights into its pharmacokinetics and potential therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
EzetimibeContains a fluorophenyl groupNon-deuterated form; widely used for cholesterol management
Ezetimibe phenoxy glucuronideGlucuronide metabolite of ezetimibeMore potent than ezetimibe for cholesterol inhibition
4-Hydroxy EzetimibeLacks deuteration; similar actionNon-labeled version
SimvastatinStatin class; inhibits HMG-CoA reductaseDifferent mechanism targeting cholesterol synthesis

This table highlights how this compound shares structural and functional similarities with other compounds but possesses unique properties due to its deuterated nature.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic profiles of ezetimibe derivatives, including this compound. For instance:

  • Hepatic Impairment Studies : Research involving liver disease models showed altered disposition of ezetimibe and its metabolites due to changes in transporter activity and hepatic clearance. The findings indicated that liver injury could significantly affect the metabolism of these compounds, leading to increased plasma exposure .
  • Pharmacological Effects : In various animal studies, the administration of ezetimibe derivatives has led to significant reductions in plasma cholesterol levels, demonstrating their potential as effective agents in lipid management therapies .

属性

分子式

C24H22F2N2O2

分子量

412.5 g/mol

IUPAC 名称

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D

InChI 键

NBKCYAYZFIZTRF-PGHCLDIESA-N

手性 SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H]

规范 SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。